molecular formula C15H15N3 B8595254 4-(1-Indolyl)-6-methyl-2-methylaminopyridine CAS No. 138717-42-7

4-(1-Indolyl)-6-methyl-2-methylaminopyridine

Cat. No. B8595254
M. Wt: 237.30 g/mol
InChI Key: PCKOPHHXDAEUFR-UHFFFAOYSA-N
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Patent
US05654298

Procedure details

A mixture of 4-(1-indolinyl)-6-methyl-2-(methylamino)pyridine (0.45 g, 1.88 mM), 30% w/w palladium on charcoal (0.045 g) and diphenyl ether (10 ml) was heated under reflux for 45 minutes. The mixture was cooled. Diethyl ether (50 ml) was added and the catalyst removed by filtration through diatomaceous earth. The filter cake was washed with diethyl ether (50 ml). The filtrate and washings were concentrated under reduced pressure. The yellow solid obtained was further purified by flash chromatography (Merck 9385 silica, 100 g) eluting with diethyl ether to give 4-(1-indolyl)-6-methyl-2-methylaminopyridine as a solid (0.42 g, 90% yield), m.p. 156°-158° C.; NMR (CDCl3): 2.45(3H,s,CH3), 2.9-3.0(3H,d,NHCH3), 4.75-4.85(1H,br, NH), 6.3(1H,s, pyridine-3H), 6.6-6.7(2H, complex, pyridine-5H and indole-3H), 7.15-7.4(3H, complex, indole-2H and aromatic), 7.65-7.75(2H, complex, aromatic).
Name
4-(1-indolinyl)-6-methyl-2-(methylamino)pyridine
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.045 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:10]2[CH:15]=[C:14]([CH3:16])[N:13]=[C:12]([NH:17][CH3:18])[CH:11]=2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.C1(OC2C=CC=CC=2)C=CC=CC=1>[Pd].C(OCC)C>[N:1]1([C:10]2[CH:15]=[C:14]([CH3:16])[N:13]=[C:12]([NH:17][CH3:18])[CH:11]=2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1

Inputs

Step One
Name
4-(1-indolinyl)-6-methyl-2-(methylamino)pyridine
Quantity
0.45 g
Type
reactant
Smiles
N1(CCC2=CC=CC=C12)C1=CC(=NC(=C1)C)NC
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
0.045 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the catalyst removed by filtration through diatomaceous earth
WASH
Type
WASH
Details
The filter cake was washed with diethyl ether (50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate and washings were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The yellow solid obtained
CUSTOM
Type
CUSTOM
Details
was further purified by flash chromatography (Merck 9385 silica, 100 g)
WASH
Type
WASH
Details
eluting with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
N1(C=CC2=CC=CC=C12)C1=CC(=NC(=C1)C)NC
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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